![molecular formula C20H18N4OS B2639656 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide CAS No. 671199-47-6](/img/structure/B2639656.png)
2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
The compound “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]quinolines . These compounds have been studied for their potential as antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution . The specific synthesis process for “this compound” is not available in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of similar compounds, specifically methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, involves reactions that yield amino acid derivatives linked to the triazoloquinoxaline moiety. This synthesis showcases the compound's versatility in chemical modifications and potential for further application development in various fields of research (Fathalla, 2015).
Potential Therapeutic Applications
- Several studies have evaluated the positive inotropic activities of compounds structurally related to the one you're interested in. These studies involve the measurement of left atrium stroke volume in isolated rabbit heart preparations, indicating research into cardiovascular effects without discussing specific drug usage or side effects (Li et al., 2008); (Zhang et al., 2008).
Anticancer and Antimicrobial Properties
Anticancer activity has been a significant area of investigation, with some derivatives designed to meet structural requirements essential for anticancer activity being synthesized and screened against various cancer cell lines. This highlights the compound's potential application in cancer research and therapy (Reddy et al., 2015).
The antimicrobial activity of novel triazole derivatives bearing the quinoline ring has also been studied, showcasing the broad spectrum of research applications of these compounds. These studies indicate that the structural analogs of the compound possess significant activity against both bacterial and fungal strains (Yurttaş et al., 2020).
Future Directions
The future directions for research on “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide” and similar compounds could include further exploration of their potential as antiviral and antimicrobial agents , as well as their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mechanism of Action
Target of Action
Related compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been found to interact with dna as intercalators .
Mode of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate dna . This suggests that 2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE may also interact with DNA in a similar manner.
Biochemical Pathways
Dna intercalation can disrupt dna replication and transcription, leading to cell death, which is a common mechanism of action for many anticancer drugs .
Pharmacokinetics
The in silico admet profiles of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated .
Result of Action
Related compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have shown anti-proliferative effects against various cancer cell lines .
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-6-5-8-16(10-13)21-18(25)12-26-20-23-22-19-14(2)11-15-7-3-4-9-17(15)24(19)20/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKITPAIBFTSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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